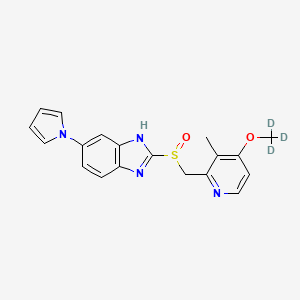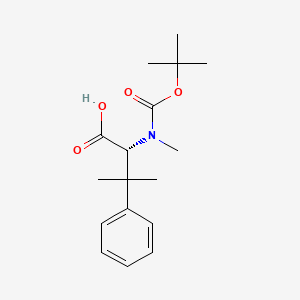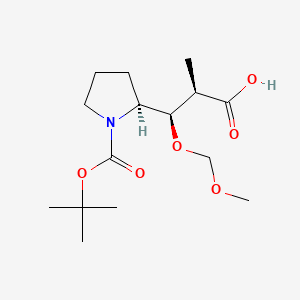
Monomethyl auristatin E intermediate-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monomethyl auristatin E intermediate-2 is a synthetic compound derived from peptides found in marine shell-less molluscs called Dolabella auricularia. It is a potent antimitotic agent that inhibits cell division by blocking the polymerization of tubulin. This compound is primarily used in the development of antibody-drug conjugates for targeted cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of monomethyl auristatin E intermediate-2 involves multiple steps, starting from the natural product dolastatin 10. The key steps include the protection of functional groups, selective reductions, and coupling reactions. The final product is obtained through a series of purification steps, including chromatography .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated equipment to ensure consistency and purity. The process includes stringent quality control measures to monitor the reaction conditions and the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Monomethyl auristatin E intermediate-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further modified for specific applications in drug development .
Applications De Recherche Scientifique
Monomethyl auristatin E intermediate-2 has a wide range of scientific research applications, including:
Mécanisme D'action
Monomethyl auristatin E intermediate-2 exerts its effects by inhibiting cell division through the blockage of tubulin polymerization. The compound is linked to a monoclonal antibody, which directs it to cancer cells. Once inside the tumor cell, the linker is cleaved by cathepsin, activating the antimitotic mechanism. This leads to the disruption of the microtubule network, causing cell cycle arrest and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Monomethyl auristatin F: Similar to monomethyl auristatin E but with different membrane permeability and bystander activity.
Dolastatin 10: The natural product from which monomethyl auristatin E is derived.
Vinblastine: Another antimitotic drug used for Hodgkin lymphoma and other types of cancer.
Uniqueness
Monomethyl auristatin E intermediate-2 is unique due to its high potency and specificity when used in antibody-drug conjugates. Its ability to be selectively delivered to tumor cells while sparing normal tissues makes it a valuable tool in targeted cancer therapy .
Propriétés
Formule moléculaire |
C15H27NO6 |
|---|---|
Poids moléculaire |
317.38 g/mol |
Nom IUPAC |
(2R,3R)-3-(methoxymethoxy)-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid |
InChI |
InChI=1S/C15H27NO6/c1-10(13(17)18)12(21-9-20-5)11-7-6-8-16(11)14(19)22-15(2,3)4/h10-12H,6-9H2,1-5H3,(H,17,18)/t10-,11+,12-/m1/s1 |
Clé InChI |
XXJRADINQBEQRW-GRYCIOLGSA-N |
SMILES isomérique |
C[C@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OCOC)C(=O)O |
SMILES canonique |
CC(C(C1CCCN1C(=O)OC(C)(C)C)OCOC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


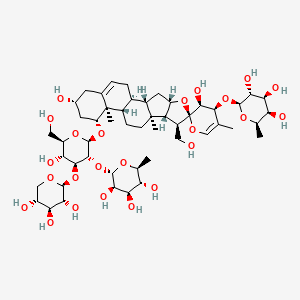
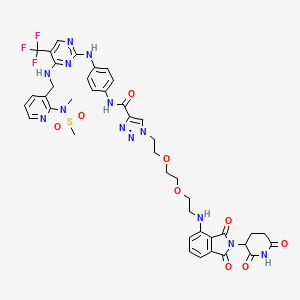
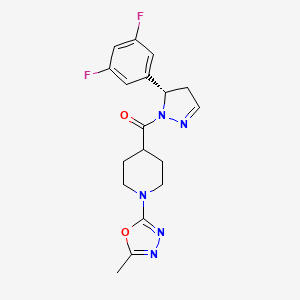

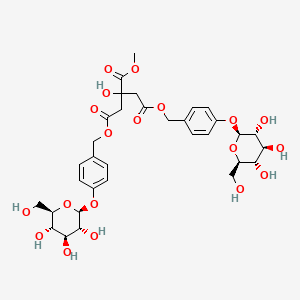
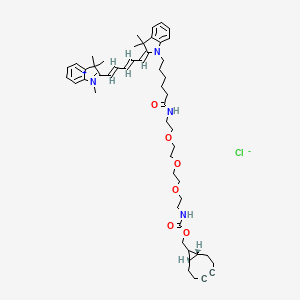
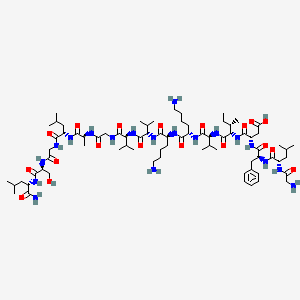
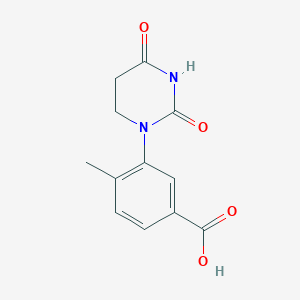
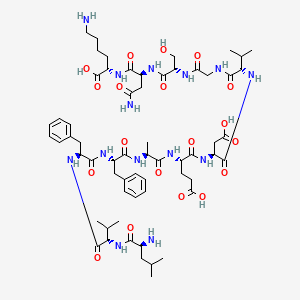
![(1R,5S)-N-[(7S,13S)-20-[5-(4-cyclopropylpiperazin-1-yl)-2-[(1S)-1-methoxyethyl]pyridin-3-yl]-21-ethyl-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-3-oxabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B12376704.png)
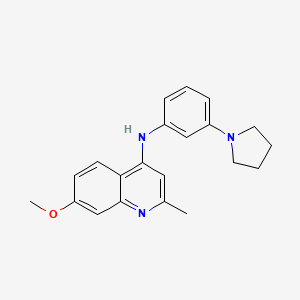
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12376711.png)
